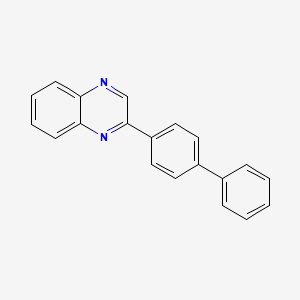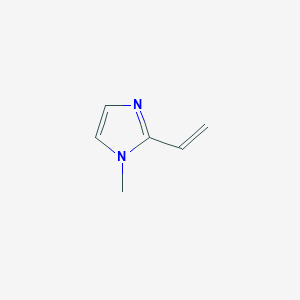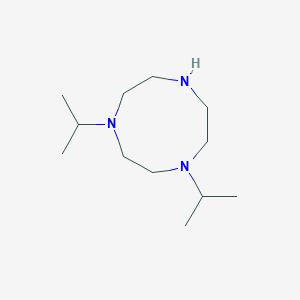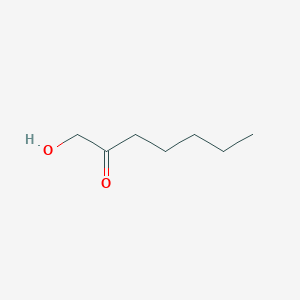
2-(Biphenyl-4-yl)quinoxaline
Overview
Description
2-(Biphenyl-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a biphenyl group at the 2-position. Quinoxalines are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics . The incorporation of a biphenyl group enhances the compound’s stability and electronic properties, making it a valuable scaffold for further functionalization and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)quinoxaline typically involves the condensation of o-phenylenediamine with a biphenyl-substituted diketone. One common method is the reaction of o-phenylenediamine with 2-biphenylglyoxal in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs scalable and environmentally friendly methods. Transition-metal-free synthesis has gained attention due to its cost-effectiveness and reduced environmental impact . For example, the use of potassium dodecatungstocobaltate trihydrate (PDTC) as a catalyst in a one-pot, two-component condensation reaction has been reported to yield quinoxaline derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Biphenyl-4-yl)quinoxaline has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antibacterial or anticancer effects . The compound’s electronic properties also play a crucial role in its function as an organic semiconductor, where it facilitates charge transport in optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the biphenyl substitution.
2-(2-Bromophenyl)quinoxaline: A halogenated derivative with different electronic properties.
Dibenzo[f,h]furazano[3,4-b]quinoxaline: A polycyclic derivative with enhanced photophysical properties.
Uniqueness
2-(Biphenyl-4-yl)quinoxaline is unique due to the presence of the biphenyl group, which enhances its stability and electronic properties. This makes it particularly suitable for applications in organic electronics and as a scaffold for further functionalization in medicinal chemistry .
Properties
IUPAC Name |
2-(4-phenylphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-21-18-8-4-5-9-19(18)22-20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJJEBJLMTTXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365745 | |
| Record name | 2-(biphenyl-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17286-67-8 | |
| Record name | 2-(biphenyl-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)










![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)
